molecular formula C9H6F2O3S B2541302 5-Fluoro-3-methyl-1-benzofuran-2-sulfonyl fluoride CAS No. 2137793-58-7

5-Fluoro-3-methyl-1-benzofuran-2-sulfonyl fluoride

Cat. No.: B2541302
CAS No.: 2137793-58-7
M. Wt: 232.2
InChI Key: ICNAPIPTECNGNF-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-1-benzofuran-2-sulfonyl fluoride is a chemical compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methyl-1-benzofuran-2-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group to a benzofuran core. One common method is the sulfonylation of 5-Fluoro-3-methyl-1-benzofuran using sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methyl-1-benzofuran-2-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation Reactions: Formation of benzofuran quinones.

    Reduction Reactions: Formation of sulfonamides.

Scientific Research Applications

5-Fluoro-3-methyl-1-benzofuran-2-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methyl-1-benzofuran-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-3-methyl-1-benzofuran-2-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and biological activity compared to other benzofuran derivatives. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-fluoro-3-methyl-1-benzofuran-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O3S/c1-5-7-4-6(10)2-3-8(7)14-9(5)15(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNAPIPTECNGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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